molecular formula C20H27FN2O2 B11023609 (2-Ethylpiperidin-1-yl){1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone

(2-Ethylpiperidin-1-yl){1-[(4-fluorophenyl)carbonyl]piperidin-4-yl}methanone

Cat. No.: B11023609
M. Wt: 346.4 g/mol
InChI Key: JUGVUKIIAXJGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-ETHYLPIPERIDINO)[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]METHANONE is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ETHYLPIPERIDINO)[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-ethylpiperidine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2-ETHYLPIPERIDINO)[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2-ETHYLPIPERIDINO)[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-ETHYLPIPERIDINO)[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorobenzoyl)piperidine: Shares the fluorobenzoyl group but differs in the piperidine substitution.

    (4-Fluorobenzyl)piperidine: Similar structure but with a benzyl group instead of a benzoyl group.

    (4-Fluorophenyl)piperidine: Contains a phenyl group instead of a benzoyl group.

Uniqueness

(2-ETHYLPIPERIDINO)[1-(4-FLUOROBENZOYL)-4-PIPERIDYL]METHANONE is unique due to the presence of both the 2-ethylpiperidine and 4-fluorobenzoyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H27FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

(2-ethylpiperidin-1-yl)-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone

InChI

InChI=1S/C20H27FN2O2/c1-2-18-5-3-4-12-23(18)20(25)16-10-13-22(14-11-16)19(24)15-6-8-17(21)9-7-15/h6-9,16,18H,2-5,10-14H2,1H3

InChI Key

JUGVUKIIAXJGNA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.